molecular formula C17H18N2O4 B5771164 [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate

Cat. No.: B5771164
M. Wt: 314.34 g/mol
InChI Key: CHJUHXUGLXWRNA-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes an amino group, a methylphenyl group, and a dimethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate typically involves the condensation of 3-methylbenzaldehyde with 2,6-dimethoxybenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho or para to the methoxy groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and molecular recognition studies.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an enzyme inhibitor or receptor modulator, making it a potential lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other high-value products.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(4-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate
  • [(Z)-[amino-(3-chlorophenyl)methylidene]amino] 2,6-dimethoxybenzoate
  • [(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,5-dimethoxybenzoate

Uniqueness

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of both methoxy and amino groups provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-4-7-12(10-11)16(18)19-23-17(20)15-13(21-2)8-5-9-14(15)22-3/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUHXUGLXWRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=C(C=CC=C2OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(C=CC=C2OC)OC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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